molecular formula C13H9BrFN3O2 B6703602 N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide

Cat. No.: B6703602
M. Wt: 338.13 g/mol
InChI Key: ZGKFQOUYOXASGX-UHFFFAOYSA-N
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Description

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide is a synthetic organic compound that features a benzofuran ring fused with a pyrazine carboxamide moiety

Properties

IUPAC Name

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFN3O2/c14-8-3-7-11(6-20-12(7)4-9(8)15)18-13(19)10-5-16-1-2-17-10/h1-5,11H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKFQOUYOXASGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)F)Br)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions. For instance, bromination and fluorination can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Pyrazine Carboxamide: The pyrazine ring can be synthesized separately and then coupled with the benzofuran derivative through amide bond formation. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes:

    Controlled Temperature and Pressure: Ensuring the reactions occur at optimal temperatures and pressures to favor the desired product.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: Halogen atoms (bromo and fluoro) in the benzofuran ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or other nucleophilic substitution conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide
  • N-(5-bromo-6-methyl-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide

Uniqueness

Compared to similar compounds, N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide is unique due to the specific combination of bromine and fluorine substituents on the benzofuran ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

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